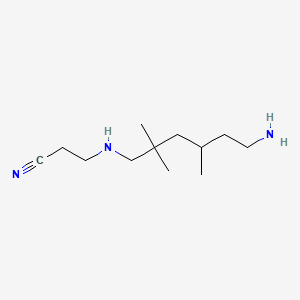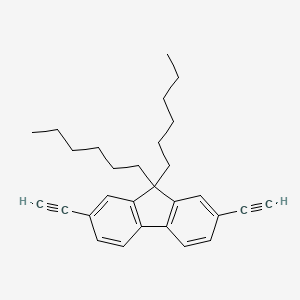![molecular formula C5H6O3S B12809322 Tetrahydrothieno[3,4-d][1,3]dioxol-2-one CAS No. 62729-33-3](/img/structure/B12809322.png)
Tetrahydrothieno[3,4-d][1,3]dioxol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydrothieno[3,4-d][1,3]dioxol-2-one is a heterocyclic compound with the molecular formula C5H6O3S. It contains a five-membered ring structure that includes sulfur and oxygen atoms, making it a unique and versatile compound in organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrothieno[3,4-d][1,3]dioxol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptoethanol with diethyl carbonate in the presence of a base, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .
化学反应分析
Types of Reactions
Tetrahydrothieno[3,4-d][1,3]dioxol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
科学研究应用
Tetrahydrothieno[3,4-d][1,3]dioxol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Tetrahydrothieno[3,4-d][1,3]dioxol-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on proteins, altering their function and activity .
相似化合物的比较
Similar Compounds
Tetrahydrothiophene: Similar in structure but lacks the dioxol ring.
1,3-Dioxolane: Contains a similar dioxol ring but lacks the sulfur atom.
Thiophene: A simpler sulfur-containing heterocycle without the dioxol ring.
Uniqueness
Tetrahydrothieno[3,4-d][1,3]dioxol-2-one’s combination of sulfur and oxygen atoms in a five-membered ring makes it unique. This structure imparts distinct chemical properties and reactivity, setting it apart from other similar compounds .
属性
CAS 编号 |
62729-33-3 |
|---|---|
分子式 |
C5H6O3S |
分子量 |
146.17 g/mol |
IUPAC 名称 |
3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-2-one |
InChI |
InChI=1S/C5H6O3S/c6-5-7-3-1-9-2-4(3)8-5/h3-4H,1-2H2 |
InChI 键 |
HCBUMJUGIHKWQZ-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(CS1)OC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


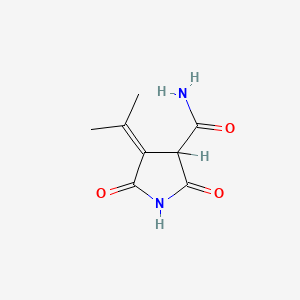
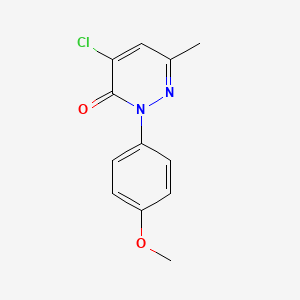
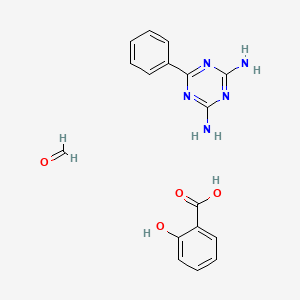
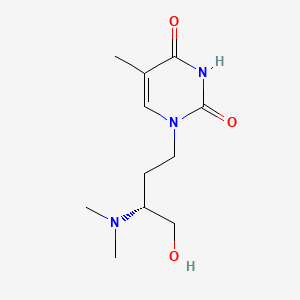
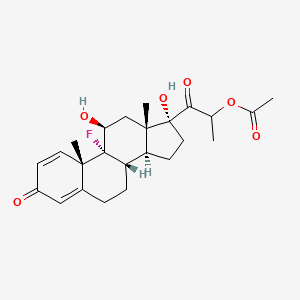
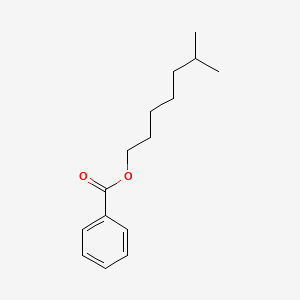
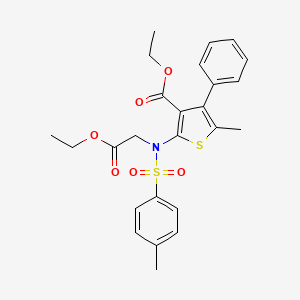
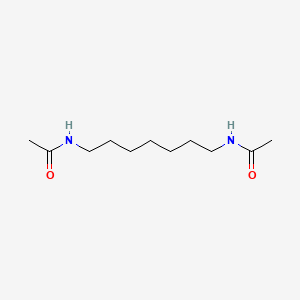
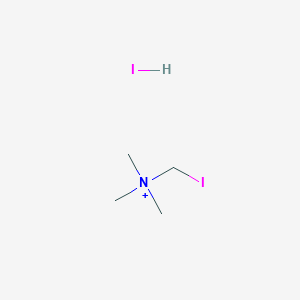
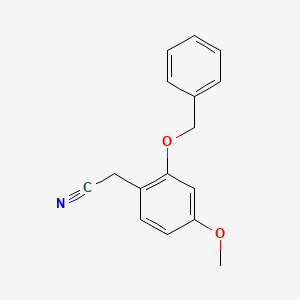
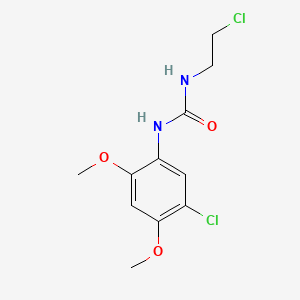
![[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid](/img/structure/B12809314.png)
